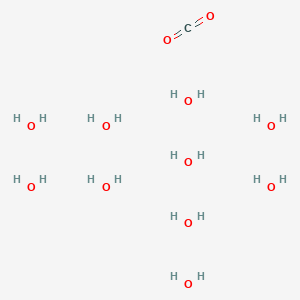
Methanedione--water (1/10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanedione–water (1/10) is a chemical compound that consists of one part methanedione and ten parts water. Methanedione, also known as formaldehyde, is a simple aldehyde with the formula CH2O. When combined with water, it forms a solution that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanedione–water (1/10) can be prepared by dissolving methanedione in water. The reaction is straightforward and involves mixing methanedione with water in the desired ratio. The reaction conditions are typically ambient temperature and pressure, making the preparation process simple and efficient.
Industrial Production Methods
In industrial settings, methanedione is produced through the oxidation of methanol. This process involves the use of a silver catalyst at high temperatures. Once methanedione is produced, it can be dissolved in water to form methanedione–water (1/10). The industrial production of methanedione–water (1/10) follows strict safety and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanedione–water (1/10) undergoes various chemical reactions, including:
Oxidation: Methanedione can be oxidized to formic acid.
Reduction: Methanedione can be reduced to methanol.
Addition: Methanedione can undergo addition reactions with nucleophiles such as ammonia and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Addition: Reactions typically occur under mild conditions with the presence of a catalyst.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Addition: Various addition products depending on the nucleophile used.
Scientific Research Applications
Methanedione–water (1/10) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in laboratory settings.
Biology: Used in the fixation of biological tissues for microscopy.
Medicine: Used in the production of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and textiles.
Mechanism of Action
The mechanism of action of methanedione–water (1/10) involves the interaction of methanedione with various molecular targets. Methanedione can form cross-links with proteins and nucleic acids, leading to the stabilization of biological tissues. In industrial applications, methanedione acts as a precursor for the synthesis of various chemical products.
Comparison with Similar Compounds
Methanedione–water (1/10) can be compared with other similar compounds such as:
Acetaldehyde: Similar in structure but has different reactivity and applications.
Formic acid: A product of methanedione oxidation with different chemical properties.
Methanol: A product of methanedione reduction with different uses.
Methanedione–water (1/10) is unique due to its combination of methanedione and water, which provides specific properties and applications not found in other similar compounds.
Properties
CAS No. |
869192-57-4 |
|---|---|
Molecular Formula |
CH20O12 |
Molecular Weight |
224.16 g/mol |
InChI |
InChI=1S/CO2.10H2O/c2-1-3;;;;;;;;;;/h;10*1H2 |
InChI Key |
NLLMVZVQZQMLIM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















